molecular formula C48H62S6 B14280485 2-[5-[5-(3,4-Dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene CAS No. 151324-65-1

2-[5-[5-(3,4-Dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene

Cat. No.: B14280485
CAS No.: 151324-65-1
M. Wt: 831.4 g/mol
InChI Key: JXVJXTGIHMSCEA-UHFFFAOYSA-N
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Description

2-[5-[5-(3,4-Dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in organic electronics due to their excellent conductive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[5-(3,4-Dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene typically involves multiple steps of bromination and coupling reactions. One common method involves the bromination of 3-hexylthiophene followed by Suzuki cross-coupling reactions with various thiophene derivatives . The reaction conditions often require the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[5-[5-(3,4-Dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while halogenation can produce brominated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-[5-(3,4-Dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene involves its ability to delocalize electrons across its conjugated thiophene rings. This delocalization allows the compound to conduct electricity and interact with light, making it useful in electronic and photonic applications . The molecular targets and pathways involved include the interaction with light photons to generate electron-hole pairs, which can then participate in various chemical reactions .

Properties

CAS No.

151324-65-1

Molecular Formula

C48H62S6

Molecular Weight

831.4 g/mol

IUPAC Name

2-[5-[5-(3,4-dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene

InChI

InChI=1S/C48H62S6/c1-5-9-13-17-23-35-37(25-19-15-11-7-3)47(53-45(35)41-27-21-33-49-41)43-31-29-39(51-43)40-30-32-44(52-40)48-38(26-20-16-12-8-4)36(24-18-14-10-6-2)46(54-48)42-28-22-34-50-42/h21-22,27-34H,5-20,23-26H2,1-4H3

InChI Key

JXVJXTGIHMSCEA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(SC(=C1CCCCCC)C2=CC=C(S2)C3=CC=C(S3)C4=C(C(=C(S4)C5=CC=CS5)CCCCCC)CCCCCC)C6=CC=CS6

Origin of Product

United States

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